2-Bromo-4-fluoro-3-methylaniline

Description

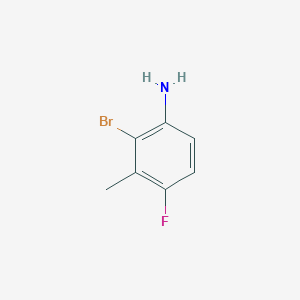

2-Bromo-4-fluoro-3-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . Its structure features a bromine atom at the 2-position, fluorine at the 4-position, and a methyl group at the 3-position of the aniline ring. Notably, it exhibits high gastrointestinal absorption and blood-brain barrier penetration, along with CYP enzyme inhibitory activity, making it relevant for drug discovery .

Synthesis involves bromination under controlled conditions (−15°C) using bromine and potassium carbonate in dichloromethane, followed by purification . Safety protocols emphasize avoiding heat, open flames, and proper handling due to its hazardous nature .

Propriétés

Formule moléculaire |

C7H7BrFN |

|---|---|

Poids moléculaire |

204.04 g/mol |

Nom IUPAC |

2-bromo-4-fluoro-3-methylaniline |

InChI |

InChI=1S/C7H7BrFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3 |

Clé InChI |

MEPFEFYEAMAGSH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1Br)N)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-fluoro-3-methylaniline can undergo various types of chemical reactions, including:

Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: The bromine substituent makes it suitable for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling: Palladium catalysts, along with boronic acids or esters, are typically used in cross-coupling reactions.

Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and metal hydrides for reduction are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

2-Bromo-4-fluoro-3-methylaniline has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Materials Science: It is used in the preparation of advanced materials, including polymers and electronic materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-fluoro-3-methylaniline in various applications depends on its chemical reactivity. For instance, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative or final product synthesized from this compound .

Comparaison Avec Des Composés Similaires

Substituent Position and Structural Isomerism

The electronic and steric properties of halogenated anilines are highly sensitive to substituent positions. Key analogs include:

- 2-Bromo-4-methylaniline (CAS 583-68-6): Bromine (2-position) and methyl (4-position); molecular weight 186.05 g/mol .

- 4-Bromo-3-fluoro-5-methylaniline (CAS 1356113-07-9): Bromine (4), fluorine (3), methyl (5); molecular weight 204.04 g/mol .

- 6-Bromo-2-chloro-4-fluoro-3-methylaniline (CAS 2901109-44-0): Bromine (6), chlorine (2), fluorine (4), methyl (3); molecular weight 237.49 g/mol .

Key Insight: The position of halogens and methyl groups dictates reactivity.

Physical and Chemical Properties

Comparative data for selected compounds:

Key Findings :

- Melting Points : Methyl and bromine substituents in para/meta positions (e.g., 4-Bromo-3-methylaniline, mp 80–82°C ) generally increase melting points compared to ortho-substituted analogs due to symmetry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.